molecular formula C10H11N3O2S2 B277141 2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

Cat. No. B277141
M. Wt: 269.3 g/mol
InChI Key: CHIUELJOQAIKLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide, also known as DTAA, is a compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. DTAA is a small molecule that has been synthesized using various methods, and its mechanism of action has been extensively studied.

Mechanism Of Action

2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide has been shown to inhibit the activity of the enzyme thioredoxin reductase (TrxR), which is involved in redox signaling and antioxidant defense. TrxR is overexpressed in various cancer cells, and its inhibition by 2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide leads to the accumulation of reactive oxygen species (ROS) and the induction of apoptosis. 2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects:
2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide has been shown to induce apoptosis in cancer cells by increasing ROS levels. It has also been shown to possess antioxidant and anti-inflammatory properties. Furthermore, 2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide has been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest. 2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide has also been shown to modulate the expression of various genes involved in cancer progression and metastasis.

Advantages And Limitations For Lab Experiments

2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide has several advantages for lab experiments, including its high purity and yield, its ability to inhibit the activity of TrxR and COX-2, and its potential use as a fluorescent probe. However, 2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide has some limitations, including its low solubility in water, which can limit its use in some experiments. Furthermore, 2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide has not been extensively studied in vivo, and its safety and toxicity profile are not well understood.

Future Directions

There are several future directions for the study of 2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide. One direction is to further study its mechanism of action and its potential use as a therapeutic agent for cancer and other diseases. Another direction is to study its safety and toxicity profile in vivo. Furthermore, 2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide can be modified to improve its solubility and bioavailability, which can enhance its potential use in drug discovery and development. 2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide can also be further studied as a fluorescent probe for the detection of cysteine and glutathione in biological systems.

Synthesis Methods

2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide has been synthesized using various methods, including the reaction of 2-aminothiazole with 2-chloro-N-(4,5-dimethyl-2-oxazolyl)acetamide in the presence of a base. Another method involves the reaction of 2-chloro-N-(4,5-dimethyl-2-oxazolyl)acetamide with 2-aminothiazole in the presence of a base and a thiol. 2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide has also been synthesized using a one-pot, three-component reaction involving 2-aminothiazole, 2-chloro-N-(4,5-dimethyl-2-oxazolyl)acetamide, and thiourea. The synthesis of 2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide has been optimized to yield high purity and high yield.

Scientific Research Applications

2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide has also been shown to possess anti-inflammatory and antioxidant properties. Furthermore, 2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide has been studied for its potential use as a fluorescent probe for the detection of cysteine and glutathione, which are important biomolecules in the body.

properties

Product Name

2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

Molecular Formula

C10H11N3O2S2

Molecular Weight

269.3 g/mol

IUPAC Name

2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C10H11N3O2S2/c1-6-7(2)15-10(12-6)17-5-8(14)13-9-11-3-4-16-9/h3-4H,5H2,1-2H3,(H,11,13,14)

InChI Key

CHIUELJOQAIKLM-UHFFFAOYSA-N

SMILES

CC1=C(OC(=N1)SCC(=O)NC2=NC=CS2)C

Canonical SMILES

CC1=C(OC(=N1)SCC(=O)NC2=NC=CS2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.